molecular formula C6H7F3N4O B2453635 3-Amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide CAS No. 1791389-57-5

3-Amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide

Cat. No.: B2453635
CAS No.: 1791389-57-5
M. Wt: 208.144
InChI Key: WTMHNUJCGOCPFO-UHFFFAOYSA-N
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Description

3-Amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide is a heterocyclic compound that contains a pyrazole ring substituted with an amino group, a trifluoroethyl group, and a carboxamide group

Properties

IUPAC Name

3-amino-1-(2,2,2-trifluoroethyl)pyrazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3N4O/c7-6(8,9)2-13-1-3(5(11)14)4(10)12-13/h1H,2H2,(H2,10,12)(H2,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTMHNUJCGOCPFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1CC(F)(F)F)N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-1H-pyrazole-4-carboxamide with 2,2,2-trifluoroethylamine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of high-quality compounds.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxamide group can be reduced to form corresponding amines.

    Substitution: The trifluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while reduction of the carboxamide group may produce primary or secondary amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the anticancer properties of 3-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide. For instance, it has been evaluated against several cancer cell lines, demonstrating significant growth inhibition. The compound acts by modulating pathways involved in apoptosis and oxidative stress.

Cell LinePercent Growth Inhibition (%)
SNB-1986.61
OVCAR-885.26
NCI-H46075.99

These results suggest that the compound could be developed further as a therapeutic agent against various cancers .

Mechanism of Action
The mechanism involves interactions with specific molecular targets such as enzymes and receptors, which are crucial in cancer progression. The trifluoroethyl group enhances binding affinity, leading to effective modulation of target pathways .

Antimicrobial Applications

The compound has shown promise in antimicrobial research, particularly against fungal infections. Its derivatives have been synthesized and tested for antifungal activity against strains like Candida albicans. Some derivatives exhibited greater efficacy than traditional antifungal agents such as fluconazole .

Compound NameMinimum Inhibitory Concentration (MIC)
This compound≤ 25 µg/mL

This suggests potential applications in treating fungal infections in immunocompromised patients .

Agricultural Chemistry

In agricultural chemistry, compounds similar to this compound have been explored for their herbicidal properties. The trifluoroethyl group enhances the herbicidal activity by improving the compound's lipophilicity, allowing better penetration through plant cuticles .

Case Study 1: Anticancer Efficacy

A series of experiments conducted on various cancer cell lines demonstrated that modifications to the pyrazole structure could enhance anticancer activity. The study focused on synthesizing analogs of the compound and evaluating their biological activity through in vitro assays.

Case Study 2: Antifungal Activity

Research involving the synthesis of new derivatives revealed that certain modifications led to significantly improved antifungal properties. The study utilized a range of Candida strains to assess the efficacy of these derivatives compared to established antifungal drugs.

Mechanism of Action

The mechanism of action of 3-Amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can bind to its target, modulating its activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of enzyme activity or modulation of receptor function.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1H-pyrazole-4-carboxamide: Lacks the trifluoroethyl group, resulting in different physicochemical properties and biological activity.

    1-(2,2,2-Trifluoroethyl)-1H-pyrazole-4-carboxamide:

    3-Amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole: Lacks the carboxamide group, influencing its solubility and interaction with biological targets.

Uniqueness

The presence of both the amino and trifluoroethyl groups in 3-Amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide imparts unique properties, such as enhanced lipophilicity and the ability to form multiple hydrogen bonds. These characteristics make it a valuable compound for various applications, particularly in medicinal chemistry and materials science.

Biological Activity

3-Amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide is a synthetic compound belonging to the pyrazole family, characterized by its unique trifluoroethyl substitution. This compound has attracted attention due to its potential biological activities, including anti-inflammatory, anti-bacterial, and anti-tumor effects. This article explores its biological activity through various studies and findings.

PropertyValue
Molecular FormulaC₆H₇F₃N₄O
Molar Mass208.14 g/mol
Density1.71 g/cm³ (predicted)
Boiling Point326.3 °C (predicted)
pKa14.95 (predicted)

The mechanism of action of this compound involves interactions with specific molecular targets, which may include enzymes and receptors. The trifluoroethyl group enhances its binding affinity, potentially leading to inhibition of enzymatic activity or modulation of receptor functions. This compound's effects may also involve pathways related to oxidative stress and apoptosis .

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have shown promising results in inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In one study, pyrazole derivatives demonstrated up to 85% inhibition of TNF-α at concentrations comparable to standard drugs like dexamethasone .

Antibacterial Activity

The antibacterial potential of pyrazole derivatives has been well-documented. For example, compounds structurally related to this compound have been tested against various bacterial strains with notable success. Studies have shown that these compounds can disrupt bacterial cell membranes, leading to cell lysis and death .

Antitumor Activity

Pyrazole derivatives are also recognized for their antitumor activities. They have been shown to inhibit key enzymes involved in cancer progression, such as BRAF(V600E), EGFR, and Aurora-A kinase. For example, certain pyrazole derivatives have demonstrated effective inhibition against tumor cell lines in vitro . The structure-activity relationship (SAR) studies suggest that modifications at specific positions on the pyrazole ring can enhance their antitumor efficacy .

Case Studies and Experimental Findings

  • Anti-inflammatory Study : A series of novel pyrazole derivatives were synthesized and tested for their anti-inflammatory activity in a mouse model. The results indicated significant reductions in edema and inflammatory markers when treated with these compounds compared to controls .
  • Antibacterial Assay : In vitro tests against E. coli and Staphylococcus aureus showed that derivatives of this compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Antitumor Activity : In a study involving human cancer cell lines, certain pyrazole derivatives demonstrated IC50 values in the low micromolar range against breast cancer cells, indicating strong potential for further development as anticancer agents .

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